molecular formula C14H19NO3 B12999205 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B12999205
M. Wt: 249.30 g/mol
InChI Key: KQFLJZLLAXDXMY-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes an ethoxyphenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 4-ethoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    4-Ethoxyphenylacetic acid: Shares the ethoxyphenyl group but lacks the pyrrolidine ring.

    1-Methylpyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the ethoxyphenyl group.

    4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness: 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the combination of the ethoxyphenyl group and the pyrrolidine ring, which may confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO3/c1-3-18-11-6-4-10(5-7-11)12-8-15(2)9-13(12)14(16)17/h4-7,12-13H,3,8-9H2,1-2H3,(H,16,17)

InChI Key

KQFLJZLLAXDXMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CN(CC2C(=O)O)C

Origin of Product

United States

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